[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid
Overview
Description
“[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid” is a chemical compound1. It’s a derivative of trifluoromethylpyridine (TFMP), which is widely used in the agrochemical and pharmaceutical industries2. The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety2.
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various nucleophiles with CF3SiMe3 in the presence of oxidants3. The focus is on constructing carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds3.
Molecular Structure Analysis
The molecular structure of “[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid” includes a trifluoromethyl group (CF3) and a benzothiazin ring4.
Chemical Reactions Analysis
Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied3. The focus is on constructing carbon–CF3 bonds via direct trifluoromethylation of various C–H bonds3.
Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid” are not readily available. However, it’s known that the trifluoromethyl group (CF3) in the molecule contributes unique physicochemical properties2.
Scientific Research Applications
Physiology of Acetic Acid Bacteria
Acetic acid bacteria are crucial in the production of fermented foods and beverages, such as vinegar and kombucha. These bacteria utilize oxidative fermentation, transforming substrates like ethanol into acetic acid. This process has significant implications in food science, biotechnology, and potentially in the production or modification of compounds similar to [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid through biotechnological means (Lynch et al., 2019).
ABTS/PP Decolorization Assay of Antioxidant Capacity
The ABTS assay, used to measure antioxidant capacity, might offer a framework for assessing the antioxidant potential of [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid. Understanding the reaction pathways of antioxidants can provide insights into the compound's behavior in biological systems or its potential as an antioxidant (Ilyasov et al., 2020).
Organic Corrosion Inhibitors
Research on organic corrosion inhibitors, especially those involving acetic acid, highlights the relevance of organic compounds in protecting metals from corrosion in acidic solutions. This suggests potential applications of [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid in material science and industrial processes where corrosion inhibition is crucial (Goyal et al., 2018).
Structural Activity Relationship of Benzothiazole Derivatives
The pharmacological significance of benzothiazole derivatives in medicinal chemistry is well-documented, with applications ranging from antiviral to anticancer activities. Given the structural relation, [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid may also possess similar bioactive properties, warranting further exploration in drug development and pharmacological research (Bhat & Belagali, 2020).
Pervaporation Separation Techniques
Studies on pervaporation techniques for separating acetic acid from aqueous mixtures could inform purification or separation processes involving [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid, especially if it shares similar solubility and volatility characteristics with acetic acid (Aminabhavi & Toti, 2003).
Safety And Hazards
The safety information for “[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid” indicates that it has several hazard statements including H302, H315, H319, and H3354. Precautionary measures should be taken when handling this compound4.
Future Directions
It is expected that many novel applications of trifluoromethylpyridine (TFMP) derivatives, such as “[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid”, will be discovered in the future2. The development of fluorinated organic chemicals is becoming an increasingly important research topic2.
properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S/c12-11(13,14)5-1-2-7-6(3-5)15-10(18)8(19-7)4-9(16)17/h1-3,8H,4H2,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSHAYCWYFPCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585349 | |
Record name | [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-YL]acetic acid | |
CAS RN |
7196-94-3 | |
Record name | [3-Oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.